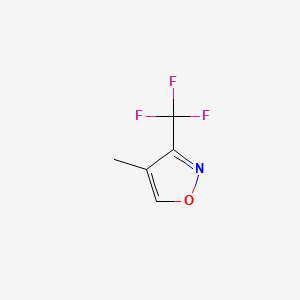

4-Methyl-3-(trifluoromethyl)isoxazole

Description

Properties

CAS No. |

110234-72-5 |

|---|---|

Molecular Formula |

C5H4F3NO |

Molecular Weight |

151.088 |

IUPAC Name |

4-methyl-3-(trifluoromethyl)-1,2-oxazole |

InChI |

InChI=1S/C5H4F3NO/c1-3-2-10-9-4(3)5(6,7)8/h2H,1H3 |

InChI Key |

GGWLHUDJYTUTBR-UHFFFAOYSA-N |

SMILES |

CC1=CON=C1C(F)(F)F |

Synonyms |

Isoxazole, 4-methyl-3-(trifluoromethyl)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that isoxazole derivatives, including 4-Methyl-3-(trifluoromethyl)isoxazole, exhibit significant analgesic and anti-inflammatory properties. For instance, studies have shown that certain isoxazole compounds can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Compounds with a methyl or trifluoromethyl group at specific positions on the isoxazole ring demonstrate enhanced anti-inflammatory activity, making them promising candidates for pain management therapies .

Anticancer Activity

The anticancer potential of isoxazole derivatives has been extensively investigated. For example, this compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated that modifications to the isoxazole structure can significantly enhance cytotoxicity against specific cancer types, including lung and breast cancer . The compound's mechanism often involves the inhibition of key signaling pathways associated with tumor proliferation.

Synthetic Methods

Green Synthesis Approaches

Recent advancements in synthetic methodologies highlight the importance of environmentally friendly practices in the production of isoxazoles. The use of agro-waste-based solvents and metal-free reactions has been explored to synthesize this compound efficiently. These methods not only improve yield but also reduce the environmental impact associated with traditional synthetic routes .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of isoxazoles is crucial for optimizing their pharmacological properties. Studies have shown that variations in substituents on the isoxazole ring can lead to significant differences in biological activity. For example, the presence of trifluoromethyl groups has been linked to enhanced lipophilicity and improved interaction with biological targets .

Case Studies

Case Study 1: COX-2 Inhibition

A study conducted by Rajanarendar et al. synthesized a series of isoxazole derivatives to evaluate their COX inhibitory activity. Among these, compounds containing trifluoromethyl substitutions exhibited superior selectivity towards COX-2 over COX-1, indicating their potential as anti-inflammatory agents .

Case Study 2: Anticancer Activity against Lung Cancer

In a research project focused on lung cancer treatment, derivatives of this compound were tested against A549 cells. The results indicated that certain modifications led to enhanced cytotoxic effects compared to standard chemotherapeutics like doxorubicin, suggesting a viable path for developing new cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the isoxazole ring significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, 4-methyl-3-CF₃ isoxazole has a higher logP than its amino-substituted analog (3-NH₂, 5-CF₃) .

- Metabolic Stability : -CF₃ groups reduce oxidative metabolism. SI49’s benzyloxy group further prolongs half-life compared to simpler methyl/CF₃ derivatives .

- Solubility: Amino groups (e.g., 3-NH₂) improve aqueous solubility but may reduce CNS penetration due to increased polarity .

Q & A

Basic: What are the key synthetic challenges and strategies for preparing 4-methyl-3-(trifluoromethyl)isoxazole?

Answer:

Synthesizing trifluoromethylated isoxazoles, including this compound, is challenging due to the steric and electronic effects of the –CF₃ group. Traditional methods rely on cycloaddition reactions, but poor regioselectivity and low yields are common. A recent breakthrough involves a metal-free strategy using CF₃SO₂Na as the trifluoromethyl source and tBuONO as an oxidant/nitrogen donor, enabling regioselective formation of the isoxazole core . Key steps include:

- Cycloaddition optimization : Adjusting solvent polarity (e.g., water/THF mixtures) to enhance solubility of trifluoromethylated precursors .

- Reaction monitoring : Thin-layer chromatography (TLC) to track intermediate formation and purity .

Basic: How are spectroscopic and crystallographic techniques applied to characterize this compound derivatives?

Answer:

- ¹H/¹⁹F NMR : Used to confirm regiochemistry and monitor trifluoromethyl group incorporation. For example, ¹⁹F NMR chemical shifts near -60 ppm are indicative of –CF₃ in isoxazole rings .

- X-ray crystallography : Resolves ambiguities in substituent positioning. Recent studies on analogous compounds (e.g., 3-(thiophen-2-yl)-5-aryl derivatives) revealed planar isoxazole cores with π-stacking interactions critical for biological activity .

Basic: What biological activities have been reported for this compound derivatives?

Answer:

The –CF₃ group enhances bioactivity by improving metabolic stability and target binding. Notable findings:

- Anti-cancer activity : Derivatives like 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole exhibit IC₅₀ values of 2.63 μM against MCF-7 breast cancer cells, outperforming non-CF₃ analogs by 8-fold .

- Dopamine receptor antagonism : Structural analogs (e.g., 5-(4-chlorophenyl)-4-methyl-3-(piperidinyl)isoxazole) show nanomolar affinity for D4 receptors, suggesting potential neuropharmacological applications .

Advanced: How can reaction conditions be optimized for scalable synthesis of this compound?

Answer:

- Solvent engineering : Mixed solvents (e.g., H₂O/EtOH) improve yields by solubilizing hydrophobic intermediates. For example, switching from pure H₂O to H₂O/THF (3:1) increased yields of trifluoromethylated isoxazoles from 15% to 65% .

- Catalyst-free protocols : Avoiding transition metals reduces purification complexity. A recent method achieved >90% purity via vacuum distillation after refluxing in ethanol with glacial acetic acid .

Advanced: How do substituent effects influence the bioactivity of this compound derivatives?

Answer:

- Electron-withdrawing groups (EWGs) : Meta-substituted aryl groups (e.g., 3,4-dimethoxyphenyl) enhance anti-cancer activity by stabilizing π-π interactions with kinase targets .

- Heterocyclic extensions : Thiophene or pyrrole substituents at position 5 improve solubility and cellular uptake. For example, thiophene-containing derivatives showed 3.09 μM IC₅₀ in MCF-7 cells .

Advanced: What computational methods aid in predicting the reactivity of trifluoromethylated isoxazoles?

Answer:

- Density Functional Theory (DFT) : Models transition states of cycloaddition reactions to predict regioselectivity. Recent studies on analogous compounds validated the preferential formation of 3-CF₃ isomers due to lower activation energies .

- Molecular docking : Identifies binding motifs in biological targets. Docking simulations of this compound derivatives with EGFR kinase revealed hydrogen bonding with Lys745 and hydrophobic interactions with –CF₃ .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Control standardization : Ensure consistent cell lines (e.g., MCF-7 vs. PC-3) and assay protocols (MTT vs. ATP-based viability) .

- Structural benchmarking : Compare IC₅₀ values of shared analogs (e.g., non-CF₃ isoxazoles) to isolate the –CF₃ contribution .

- Solubility corrections : Use co-solvents (e.g., DMSO) at controlled concentrations to avoid artifacts in in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.